molecular formula C22H16N4O B2436231 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide CAS No. 1286696-88-5

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide

Cat. No.: B2436231
CAS No.: 1286696-88-5
M. Wt: 352.397
InChI Key: SMBKFEHAPPNASP-UHFFFAOYSA-N
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Description

“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide” is a compound that contains a benzimidazole moiety . Benzimidazole derivatives are known for their wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent . In one study, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to yield a benzimidazole derivative .


Molecular Structure Analysis

The structure of benzimidazole derivatives can be confirmed using various spectroscopic techniques, including FTIR, 1H NMR, 13C NMR, and single crystal X-ray diffraction .


Chemical Reactions Analysis

The title compound, N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea, was synthesized by reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN) along with the subsequent addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine via a one-pot three-step procedure .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be analyzed using various techniques such as IR, 1H NMR, and 13C NMR .

Scientific Research Applications

Synthesis and Biological Activities

  • Anti-inflammatory Activity : A study found that indolyl azetidinones, related to the target compound, demonstrated significant anti-inflammatory activity. These compounds were compared with non-steroidal anti-inflammatory drugs for their effectiveness and ulcerogenic activities (Kalsi et al., 1990).

  • Antioxidant and Antimicrobial Activities : Some chalcones containing indole moiety, similar to the target compound, exhibited notable antioxidant and antimicrobial properties. These compounds were synthesized and their structures confirmed through various spectral studies (Saundane & Mathada, 2016).

  • Antimicrobial and Antiproliferative Effects : Another research synthesized N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides and screened them for antibacterial, antifungal, and antiproliferative activities. These compounds showed promise as novel agents against various bacterial, fungal species, and cancer cell lines (Kumar et al., 2012).

Structural Analysis and Drug Design

  • Spectroscopic and X-ray Analysis : The structural characteristics of N-substituted indole carboxamides, related to the target compound, were studied using spectroscopic and X-ray crystallographic methods. This study is crucial in understanding the molecular structure and interactions (Al-Ostoot et al., 2019).

  • Structure-Activity Relationship in Drug Design : Research into non-nucleoside adenosine deaminase inhibitors revealed important insights into the structure-activity relationships of indole derivatives. This study aids in the rational design of more effective drugs (Terasaka et al., 2004).

Anticancer Applications

  • Synthesis of Benzodiazepines with Antimicrobial and Antioxidant Properties : Research into benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties, including compounds like the one , showed potent antimicrobial activity and good antioxidant activity (Naraboli & Biradar, 2017).

  • Synthesis of N-Arylated Indole-3-Substituted-2-Benzimidazoles as Anticancer Agents : A study focused on synthesizing novel indole-derived benzimidazoles and benzothiazoles with demonstrated efficacy as anti-cancer agents against various cancer cell lines (Anwar et al., 2023).

  • Novel Indole Derivatives for Anti-inflammatory Activity : A study synthesizing novel indole derivatives demonstrated promising anti-inflammatory activity, with lower ulcerogenic liability compared to standard drugs (Verma et al., 1994).

Mechanism of Action

Biochemical Analysis

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O/c27-22(17-13-23-18-6-2-1-5-16(17)18)24-15-11-9-14(10-12-15)21-25-19-7-3-4-8-20(19)26-21/h1-13,23H,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBKFEHAPPNASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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